molecular formula C18H25N5O B2423050 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide CAS No. 1005302-89-5

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide

Cat. No.: B2423050
CAS No.: 1005302-89-5
M. Wt: 327.432
InChI Key: ODCLZVSARQCSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclopentyl group, a dimethylphenyl group, and a tetrazole ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

3-cyclopentyl-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-13-7-9-16(11-14(13)2)23-17(20-21-22-23)12-19-18(24)10-8-15-5-3-4-6-15/h7,9,11,15H,3-6,8,10,12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLZVSARQCSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Dimethylphenyl Group:

    Incorporation of the Cyclopentyl Group: The cyclopentyl group is introduced via a suitable alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Physical Properties

Medicinal Chemistry

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide is being investigated for its potential therapeutic properties. The tetrazole ring is known for mimicking carboxylic acids, which allows it to interact with biological receptors involved in various signaling pathways. This interaction could lead to the development of new drugs targeting diseases such as cancer and neurological disorders .

Research indicates that compounds containing tetrazole rings exhibit diverse biological activities. For instance, they have been studied for their anti-tumor, anti-viral, and antimicrobial properties. The unique structure of this compound may enhance its bioactivity through specific interactions with enzymes and receptors .

Synthetic Chemistry

This compound serves as a valuable building block in synthetic chemistry. Its unique functional groups allow for various modifications and the synthesis of more complex molecules. The ability to undergo oxidation, reduction, and substitution reactions makes it a versatile component in the development of novel chemical entities.

Materials Science

In materials science, the compound's structural characteristics can be leveraged to develop new materials with specific properties. Its potential applications include the creation of polymers or other materials that require specific chemical functionalities for enhanced performance in industrial applications .

Case Study 1: Anti-Cancer Activity

A study explored the anti-cancer potential of tetrazole derivatives, including those similar to this compound). Results indicated that these compounds could inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation .

Case Study 2: Drug Development

In another investigation focusing on drug design, researchers synthesized several tetrazole-containing compounds and assessed their binding affinity to specific biological targets. The results demonstrated that compounds similar to this compound exhibited promising interactions with receptors involved in pain modulation and inflammation .

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-(2,5-dimethylphenyl)propanamide
  • 3-cyclopentyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide

Uniqueness

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific domains

Biological Activity

3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide is a novel compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound includes a cyclopentyl group, a dimethylphenyl moiety, and a tetrazole ring, which are known to contribute to various biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C18H25N5OC_{18}H_{25}N_{5}O, with a molecular weight of 327.4 g/mol. Its structure can be represented as follows:

SMILES Cc1ccc(n2nnnc2CNC(=O)CCC2CCCC2)cc1C\text{SMILES }Cc1ccc(-n2nnnc2CNC(=O)CCC2CCCC2)cc1C

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including receptors and enzymes. The tetrazole ring is particularly significant as it can mimic carboxylic acids, allowing for interactions with biological receptors that are crucial in signaling pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, possibly inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.
  • CNS Activity : Due to its structural similarity to known CNS-active compounds, there is interest in exploring its effects on neurotransmitter systems.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory cytokines
CNS ActivityPotential interaction with neurotransmitter systems

Case Studies and Research Findings

Several studies have investigated the biological activity of similar tetrazole derivatives, providing insights into the potential effects of this compound:

  • Tetrazole Derivatives as Anticancer Agents : Research has shown that certain tetrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. This class of compounds often interacts with cellular pathways involved in cell cycle regulation and apoptosis induction .
  • G Protein-Coupled Receptor Modulation : Studies have highlighted the role of tetrazole-containing compounds in modulating G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes. The interaction with GPCRs could lead to alterations in intracellular signaling cascades .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects against neurodegenerative diseases. Their ability to cross the blood-brain barrier and modulate neurotransmitter levels makes them candidates for further investigation .

Q & A

Q. What are the standard synthetic routes for 3-cyclopentyl-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propanamide, and how are reaction conditions optimized?

Answer: Synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via [1,3]-dipolar cycloaddition between nitriles and sodium azide under acidic conditions. Subsequent alkylation with a cyclopentylpropanamide derivative requires precise temperature control (60–80°C) and solvents like DMF or THF to ensure regioselectivity . Yield optimization relies on adjusting stoichiometry, reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring intermediates with TLC and NMR (¹H/¹³C) ensures stepwise fidelity .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

Answer: X-ray crystallography resolves the 3D conformation, confirming bond angles and distances critical for biological interactions. NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) identifies functional groups, while high-resolution mass spectrometry (HRMS) verifies molecular mass (±2 ppm accuracy). For example, the tetrazole ring’s proton environment appears as a singlet at δ 8.5–9.0 ppm in CDCl₃ .

Q. What are the primary challenges in achieving high purity during synthesis?

Answer: Common impurities include unreacted nitrile precursors or incomplete cyclization byproducts. Recrystallization from ethanol/water mixtures (7:3 v/v) and preparative HPLC (C18 column, acetonitrile/water mobile phase) are employed. Purity ≥95% is confirmed via HPLC-UV (λ = 254 nm) and differential scanning calorimetry (DSC) to detect polymorphic forms .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes like COX-2 or kinases, using crystallographic data (PDB: 5TE) to assess binding affinity (ΔG < −8 kcal/mol). MD simulations (GROMACS) evaluate stability over 100 ns trajectories .

Q. How do contradictory data on bioactivity arise across studies, and how can they be resolved?

Answer: Discrepancies often stem from assay variability (e.g., cell line selection, IC₅₀ protocols). Standardization using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and meta-analysis of dose-response curves (Hill slopes) improves reproducibility. For instance, conflicting IC₅₀ values in kinase inhibition may reflect ATP concentration differences (1 mM vs. 10 µM) .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

Answer: Pro-drug derivatization (e.g., esterification of the amide group) enhances solubility. LogP adjustments via substituent modifications (e.g., replacing 3,4-dimethylphenyl with fluorophenyl) reduce hydrophobicity. In vitro ADMET assays (Caco-2 permeability, microsomal stability) guide iterative design .

Q. How are reaction mechanisms elucidated for unexpected byproducts during scale-up?

Answer: Mechanistic studies use isotopic labeling (e.g., ¹⁵N-azide in cycloaddition) and in situ IR spectroscopy to track intermediates. For example, a side reaction forming a triazole derivative may result from elevated temperatures (>100°C), necessitating kinetic profiling (Eyring equation) to suppress competing pathways .

Methodological Considerations Table

Research Aspect Techniques Key Parameters References
Structural ValidationX-ray crystallography, 2D NMRBond angles (Å), coupling constants (Hz)
Synthetic OptimizationColumn chromatography, TLCRf values, solvent polarity index
Bioactivity AnalysisSPR, enzymatic inhibition assaysKD (nM), IC₅₀ (µM), Hill coefficient
Computational ModelingDFT, molecular dockingΔG (kcal/mol), RMSD (Å)
Pharmacokinetic ProfilingCaco-2 permeability, microsomal stabilityPapp (×10⁻⁶ cm/s), t₁/₂ (min)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.